4-Fluorobenzenesulfonamide chemical properties and structure
4-Fluorobenzenesulfonamide chemical properties and structure
An In-Depth Technical Whitepaper on 4-Fluorobenzenesulfonamide: Structural Causality, Synthesis, and Applications in Drug Development
Executive Summary
As a versatile fluorinated building block, 4-Fluorobenzenesulfonamide (4-FBSA) occupies a privileged position in medicinal chemistry, materials science, and bioimaging[1]. The strategic incorporation of a highly electronegative fluorine atom at the para position of the benzenesulfonamide core fundamentally alters the molecule's electronic landscape. This modification not only enhances metabolic stability but also precisely tunes the pKa of the sulfonamide moiety, making it a critical pharmacophore for target-specific drug design. This whitepaper provides an authoritative analysis of the physicochemical properties, structural causality, and field-proven experimental workflows associated with 4-FBSA.
Physicochemical Profiling & Structural Causality
To effectively deploy 4-FBSA in synthetic pathways, one must first understand how its quantitative properties dictate its macroscopic behavior. The table below summarizes the core physicochemical data[1][2][3].
| Property | Value | Scientific Implication |
| CAS Number | 402-46-0 | Primary registry identifier for procurement and safety tracking. |
| Molecular Formula | C6H6FNO2S | Indicates a high degree of heteroatom functionalization. |
| Molecular Weight | 175.18 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| Melting Point | 124–127 °C | High melting point driven by strong intermolecular hydrogen bonding from the sulfonamide. |
| SMILES | O=S(=O)(N)C1=CC=C(F)C=C1 | Defines the para-substitution, critical for steric planning in synthesis. |
| InChIKey | LFLSATHZMYYIAQ-UHFFFAOYSA-N | Unique structural identifier for computational docking studies. |
| Appearance | White to off-white powder | Crystalline nature allows for high-purity recrystallization. |
The Causality of the Para-Fluoro Substitution
In drug design, fluorine is rarely a passive spectator. The para-fluoro group in 4-FBSA exerts a strong electron-withdrawing inductive effect across the aromatic ring. This withdrawal decreases the electron density on the sulfonamide nitrogen, thereby increasing the acidity of the N-H protons.
-
Pharmacological Impact: This increased acidity is the exact mechanism that allows 4-FBSA derivatives to bind with high affinity to the zinc ion (
) in the active site of human carbonic anhydrases (hCA I and II). -
Synthetic Impact: Conversely, this electron withdrawal makes the sulfonamide nitrogen a remarkably poor nucleophile, necessitating specific catalytic interventions (such as acid catalysis) during condensation reactions[4].
Strategic Applications in Drug Discovery & Bioimaging
4-FBSA serves as the foundational node for multiple divergent therapeutic and analytical pathways.
-
Kinase Inhibitors (Oncology): 4-FBSA is utilized to synthesize PI3K/mTOR dual inhibitors. The sulfonamide group acts as a critical hydrogen bond donor/acceptor within the kinase hinge region, achieving half-maximal inhibitory concentrations (
) up to 2.88 ± 0.58 µM[1]. -
Antimicrobial & Antiviral Agents: Condensation of 4-FBSA with aromatic aldehydes yields Schiff bases that exhibit potent antibacterial and antifungal activity (e.g., against E. coli and C. albicans)[4]. Furthermore, heteroaromatic-based benzenesulfonamide derivatives synthesized from 4-FBSA have shown significant efficacy as inhibitors of the H5N1 influenza A virus[5].
-
Super-Resolution Microscopy: Beyond therapeutics, 4-FBSA is exploited to functionalize rhodamine dyes. The electron-withdrawing nature of the sulfonamide systematically tunes the equilibrium of the rhodamine spirocyclization, enabling high-resolution bioimaging[1].
Fig 1. Divergent synthetic pathways and applications of 4-Fluorobenzenesulfonamide.
Self-Validating Experimental Workflows
To ensure reproducibility, the following protocols detail the exact methodologies for synthesizing and utilizing 4-FBSA, complete with the mechanistic reasoning behind each step.
Protocol A: Direct Synthesis of 4-Fluorobenzenesulfonamide via Oxidative Amination
This protocol describes the synthesis of 4-FBSA starting from 4-fluorobenzenethiol, utilizing an iodine-catalyzed oxidative amination pathway[6].
-
Step 1: Reagent Charging. In a 25 mL heavy-walled pressure tube equipped with a magnetic stirring bar, add 1 mmol of 4-fluorobenzenethiol and 20 mol% Iodine (
).-
Causality: Iodine acts as a soft Lewis acid and redox catalyst, facilitating the initial oxidation of the thiol group to the sulfonyl level[6].
-
-
Step 2: Solvent and Reactant Injection. Inject 1 mL of anhydrous acetonitrile, followed by 5 equivalents of aqueous ammonia (25%
in ) and 5 equivalents of tert-Butyl hydroperoxide (TBHP, 70 wt.% in ) via syringe.-
Causality: TBHP serves as the stoichiometric terminal oxidant. Acetonitrile is chosen for its polar aprotic nature, which stabilizes the oxidative intermediates without reacting with the oxidant.
-
-
Step 3: Sealed Thermal Activation. Seal the pressure tube securely and heat the reaction mixture to 100 °C for 16 hours.
-
Causality: At 100 °C, aqueous ammonia generates significant vapor pressure. Containing this pressure in a sealed tube ensures a high collision frequency between the oxidized sulfur intermediate and the ammonia gas, driving the amination to completion[6].
-
-
Step 4: Workup. Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Synthesis of Antimicrobial Schiff Bases from 4-FBSA
This workflow details the condensation of 4-FBSA with substituted aromatic aldehydes to yield biologically active Schiff bases[4].
-
Step 1: Equimolar Solvation. Dissolve 10 mmol of 4-FBSA and 10 mmol of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.
-
Step 2: Acid Catalysis. Add 2-3 drops of glacial acetic acid to the stirring mixture.
-
Causality: As established, the sulfonamide nitrogen is a poor nucleophile. The glacial acetic acid protonates the carbonyl oxygen of the aldehyde. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the sulfonamide nitrogen to attack[4].
-
-
Step 3: Reflux. Heat the mixture to reflux (70–80 °C) for 3–4 hours, monitoring completion via Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the continuous thermal energy required to overcome the condensation barrier and drive off water (shifting the equilibrium toward the Schiff base product).
-
-
Step 4: Precipitation & Purification. Pour the hot mixture into crushed ice to crash out the product. Filter under vacuum and recrystallize from hot ethanol to yield the pure (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamide[4].
Fig 2. Experimental workflow for synthesizing antimicrobial Schiff bases from 4-FBSA.
Safety, Handling, and Storage Protocols
While 4-FBSA is a highly stable solid, it features specific hazard classifications typical of sulfonamide derivatives.
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Target Organs: Respiratory system.
-
Required PPE: When handling the raw powder, personnel must utilize chemical safety eyeshields, face shields, nitrile gloves, and a type P2 (EN 143) respirator cartridge to prevent inhalation of fine crystalline dust during weighing.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent moisture ingress, which can complicate precise stoichiometric weighing.
References
- CymitQuimica. CAS 402-46-0: 4-Fluorobenzenesulfonamide.
- LookChem. NewblueCHEM--High purity 402-46-0 4-Fluorobenzenesulfonamide.
- Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.
- PubChem - NIH. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231.
- Ossila. 4-Fluorobenzenesulfonamide | CAS 402-46-0.
- CAS Common Chemistry. 4-Fluorobenzenesulfonamide.
- The Royal Society of Chemistry. Benzenesulfonamide.
- World News of Natural Sciences. Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.
- PMC - NIH. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus.
Sources
- 1. ossila.com [ossila.com]
- 2. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 5. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
